
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitrile group, a dimethylamino group, a methyl group, and a phenylmethylamino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. Subsequent reactions involve the introduction of the dimethylamino group, methyl group, and phenylmethylamino group through various substitution reactions. These steps often require specific catalysts and conditions, such as acidic or basic environments, to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- suitable for various applications.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amines.
科学研究应用
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism by which 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
3-Pyridinecarbonitrile: A simpler analog without the additional substituents.
4-Dimethylaminopyridine (DMAP): A related compound used as a catalyst in organic synthesis.
Nicotinonitrile: Another pyridine derivative with a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- is unique due to its combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions in various applications, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
137440-93-8 |
|---|---|
分子式 |
C16H18N4 |
分子量 |
266.34 g/mol |
IUPAC 名称 |
2-(benzylamino)-4-(dimethylamino)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H18N4/c1-12-9-15(20(2)3)14(10-17)16(19-12)18-11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3,(H,18,19) |
InChI 键 |
NKIDELMZCLMHBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C#N)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



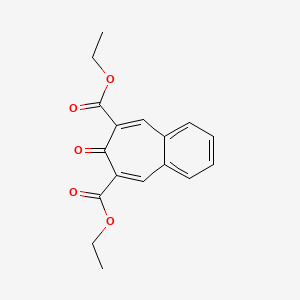

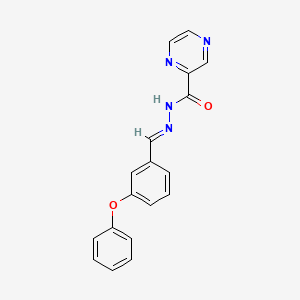
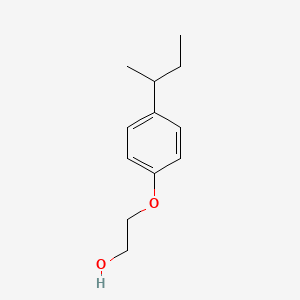
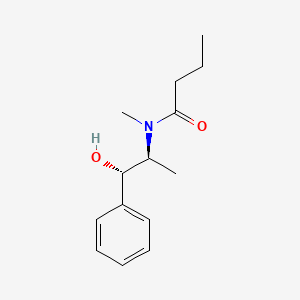
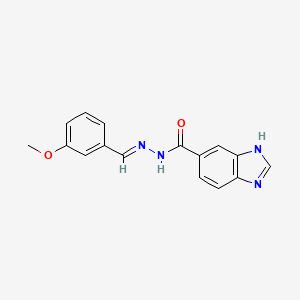
![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)

![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)



